molecular formula C14H10BrN3O2S2 B11310084 N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11310084
M. Wt: 396.3 g/mol
InChI Key: ZBBYQTHIWGFESC-UHFFFAOYSA-N
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Description

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a bromothiophene moiety, and a phenoxyacetamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring and the bromothiophene moiety. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the bromothiophene unit . The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate aldehydes . The final step involves the coupling of the thiadiazole and bromothiophene units with phenoxyacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions, while the bromothiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C14H10BrN3O2S2

Molecular Weight

396.3 g/mol

IUPAC Name

N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C14H10BrN3O2S2/c15-11-7-6-10(21-11)13-17-14(22-18-13)16-12(19)8-20-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17,18,19)

InChI Key

ZBBYQTHIWGFESC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(S3)Br

Origin of Product

United States

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